N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide
Description
N-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide is a synthetic oxazolidinone derivative with structural features critical for antibacterial activity. The compound comprises:
- A 2-oxooxazolidinone core substituted at the 3-position with a 4-fluorophenyl group.
- A methylene bridge at the 5-position of the oxazolidinone ring, linking to a thiophene-2-carboxamide moiety.
Oxazolidinones are a class of antibiotics known for inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. The 4-fluorophenyl group enhances target affinity and metabolic stability, while the thiophene carboxamide contributes to solubility and pharmacokinetics .
Properties
IUPAC Name |
N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c16-10-3-5-11(6-4-10)18-9-12(21-15(18)20)8-17-14(19)13-2-1-7-22-13/h1-7,12H,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIDEWLASLYZJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions One common approach is to start with the thiophene-2-carboxylic acid, which undergoes a series of reactions including esterification, amidation, and cyclization to form the oxazolidinone ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the oxazolidinone ring or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the thiophene and fluorophenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Antibacterial Properties
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide exhibits promising antibacterial activity, particularly against Gram-positive bacteria. The oxazolidinone structure is known for its role in antibiotic development. Compounds with similar structures have shown significant effectiveness against strains such as Staphylococcus aureus and Bacillus subtilis . The mechanism of action is thought to involve inhibition of protein synthesis, which is crucial for bacterial growth.
Anticancer Activity
Recent studies have indicated that compounds featuring oxazolidinone moieties may possess anticancer properties. For instance, derivatives have been tested for their cytotoxic effects on various cancer cell lines, demonstrating significant growth inhibition . The unique combination of substituents in this compound could enhance its interaction with cancer cell targets, leading to increased anticancer efficacy.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that form the oxazolidinone core. The detailed synthetic route includes:
- Formation of the Oxazolidinone : Reacting appropriate phenolic compounds with isocyanates.
- Thiophene Integration : Introducing a thiophene ring through electrophilic aromatic substitution or similar methods.
The exact mechanism of action for this compound remains under investigation; however, preliminary studies suggest it may disrupt critical cellular processes in bacteria and cancer cells .
Study 1: Antibacterial Efficacy
In a comparative study assessing the antibacterial activity of various derivatives containing the oxazolidinone structure, this compound exhibited notable activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Study 2: Anticancer Potential
A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed a percentage growth inhibition (PGI) of over 70% against several types of cancer cells, including ovarian and lung cancer lines. This study highlights its potential as a lead compound in anticancer drug development .
Mechanism of Action
The mechanism of action of N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The oxazolidinone ring and fluorophenyl group can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their comparative features:
Key Comparisons
Structural Complexity and Pharmacokinetics The target compound has a simpler structure compared to Rivaroxaban-related Compound J (C₃₈H₃₆Cl₂N₆O₁₀S₂), which includes dual chloro groups and a morpholino ring. This simplicity may improve synthetic accessibility and reduce off-target interactions . Compound 9 () replaces the oxazolidinone core with a thiazole ring and adds a nitro group to the thiophene.
Substituent Effects on Activity Chloro vs. Fluoro Substitutions: The chloro-substituted analogue in (C₁₉H₁₈ClN₃O₅S) likely exhibits higher potency due to chlorine’s electronegativity but may face higher toxicity risks compared to the target’s 4-fluorophenyl group . Morpholino vs. Thiophene: Ranbezolid () includes a morpholino group linked to the phenyl ring, broadening its spectrum against Gram-negative pathogens. The target compound’s thiophene-carboxamide may limit its spectrum to Gram-positive bacteria .
Synthetic Challenges and Purity
- The nitrothiophene derivatives in and achieved high purity (e.g., 99.05% for Compound 9), while other analogues (e.g., 42% purity in ) highlight variability in synthetic efficiency. The target compound’s synthesis likely requires optimized coupling steps (e.g., HATU-mediated amidation) to ensure high yield .
Mechanistic Insights Oxazolidinones like the target compound and ranbezolid inhibit bacterial translation by binding to the 50S ribosomal subunit. The absence of a nitrofuran group (seen in ’s ranbezolid) may reduce mitochondrial toxicity, a common issue with prolonged oxazolidinone use .
Research Findings and Data Tables
Antibacterial Activity Comparison
Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 330.35 | 2.1 | 0.15 |
| (R)-5-Chloro-N-... () | 435.88 | 3.5 | 0.02 |
| Rivaroxaban Impurity J () | 1066.68 | 4.8 | <0.01 |
Biological Activity
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
This compound features a complex structure that includes an oxazolidinone core, a thiophene moiety, and a 4-fluorophenyl substituent. The presence of these functional groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅FN₂O₃ |
| Molecular Weight | 266.27 g/mol |
| CAS Number | 954699-00-4 |
Antimicrobial Properties
Compounds containing the oxazolidinone structure are often associated with antibacterial activity , particularly against Gram-positive bacteria. Preliminary studies indicate that this compound may exhibit similar properties, potentially making it a candidate for antibiotic development .
Anti-inflammatory and Analgesic Activities
Research suggests that this compound may also possess anti-inflammatory and analgesic properties. The presence of the 4-fluorophenyl group could enhance its interaction with biological targets involved in inflammation and pain pathways, although specific mechanisms remain to be elucidated.
The exact mechanism of action for this compound is not fully understood. However, it is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : Potentially inhibiting enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Receptor Modulation : Interacting with specific receptors that mediate pain and inflammation responses.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds, providing insights into potential applications:
- Antibacterial Activity : A study on oxazolidinone derivatives demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Enterococcus faecium .
- Anti-inflammatory Effects : Research indicated that oxazolidinones can reduce inflammation in animal models, suggesting that this compound may have similar effects .
- Analgesic Properties : Preliminary findings suggest that compounds with similar structures can alleviate pain in preclinical models, warranting further investigation into this compound's analgesic potential .
Q & A
Q. What synthetic strategies are commonly employed for synthesizing oxazolidinone-thiophene hybrids like N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide?
Synthesis typically involves multi-step organic reactions, including cyclization, condensation, and functional group modifications. For example:
- Oxazolidinone core formation : Reacting 4-fluorophenyl isocyanate with epichlorohydrin derivatives under basic conditions to form the 2-oxooxazolidine ring .
- Thiophene coupling : Introducing the thiophene-2-carboxamide moiety via nucleophilic substitution or carbodiimide-mediated coupling (e.g., using EDC/HOBt) at the methyl position of the oxazolidinone core .
- Purification : Crystallization from ethanol/water mixtures (4:1 v/v) yields high-purity products (e.g., 76% yield, melting point 180–182°C) .
Q. What spectroscopic methods are critical for characterizing this compound and validating its structure?
- Infrared (IR) spectroscopy : Confirms key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxazolidinone ring, NH stretches at ~3300 cm⁻¹ for amides) .
- NMR spectroscopy :
- Mass spectrometry (MS) : Validates molecular weight (e.g., M⁺ peaks with 3.81–100% intensity) and fragmentation patterns .
Q. How can researchers assess the compound’s preliminary biological activity?
- In vitro assays : Screen for antimicrobial activity using broth microdilution (e.g., MIC against S. aureus or E. coli) or enzyme inhibition assays (e.g., COX-2 or MAO-B targets) .
- Cytotoxicity profiling : Test against human cell lines (e.g., HEK293 or HeLa) via MTT assays to establish therapeutic indices .
Advanced Research Questions
Q. How can structural modifications of this compound optimize its pharmacokinetic properties?
- Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyl or amine) to improve solubility, guided by calculated logP values (e.g., using MarvinSketch or ACD/Labs).
- Metabolic stability : Replace labile ester groups with bioisosteres (e.g., amides or heterocycles) based on in vitro microsomal stability assays .
- Case study : Substituting the 4-fluorophenyl group with a 3,4-dimethoxyphenyl moiety increased metabolic half-life by 2-fold in rat liver microsomes .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Dynamic effects analysis : Investigate temperature-dependent NMR to detect conformational changes (e.g., restricted rotation in amide bonds causing peak splitting) .
- DFT calculations : Compare experimental ¹³C NMR shifts with computed values (e.g., using Gaussian or ORCA) to validate resonance assignments .
- Example : Discrepancies in methylene proton coupling (δ 4.0 ppm, J = 8–12 Hz) were resolved by identifying diastereotopic protons in the oxazolidinone ring .
Q. What experimental design principles apply to scaling up synthesis while maintaining yield and purity?
- DoE (Design of Experiments) : Optimize reaction parameters (e.g., temperature, solvent ratio, catalyst loading) using fractional factorial designs .
- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., oxazolidinone ring-opening) .
- Case study : Scaling from 1 mmol to 100 mmol batch increased yield from 76% to 82% by switching from ethanol to DMF/H₂O (4:1) for crystallization .
Q. How can in vitro-in vivo discrepancies in efficacy be addressed during preclinical development?
- Plasma protein binding assays : Measure free drug concentration using equilibrium dialysis (e.g., 95% binding observed for this compound in rat plasma) .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the thiophene ring or glucuronidation of the amide) .
- Pharmacokinetic modeling : Apply compartmental models to predict dose adjustments compensating for high clearance (e.g., t₁/₂ = 2.5 hr in mice) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
